molecular formula C17H12OS B8354774 2-(2-Naphthylthio)benzaldehyde

2-(2-Naphthylthio)benzaldehyde

Cat. No. B8354774
M. Wt: 264.3 g/mol
InChI Key: BQKXCILKEGVRBI-UHFFFAOYSA-N
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Patent
US06242493B1

Procedure details

A mixture of 2-thionaphthol (5.29 g; 33 mmol), 2-fluorobenzaldehyde (3.73 g; 33 mmol) and potassium carbonate (4.57 g; 33 mmol) in 28 mL of iso-propanol was heated to reflux for 12 h. The mixture was cooled to r.t., diluted with water and filtered. The solution was diluted with EtOAc and washed with water, brine and dry over MgSO4. The crude product (7.9 g) was used as is for the next step.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:10]=[C:9]2[C:4]([CH:5]=[C:6]([SH:11])[CH:7]=[CH:8]2)=[CH:3][CH:2]=1.F[C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16].C(=O)([O-])[O-].[K+].[K+]>C(O)(C)C.O>[CH:5]1[C:4]2[C:9](=[CH:10][CH:1]=[CH:2][CH:3]=2)[CH:8]=[CH:7][C:6]=1[S:11][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.29 g
Type
reactant
Smiles
C1=CC=C2C=C(C=CC2=C1)S
Name
Quantity
3.73 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
4.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The solution was diluted with EtOAc
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)SC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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